3,5-bis(3,4-dimethylphenyl)-1-(4-ethenylbenzyl)-1H-pyrazole
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Overview
Description
3,5-BIS(3,4-DIMETHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two 3,4-dimethylphenyl groups and a 4-vinylbenzyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(3,4-DIMETHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, pyrazole derivatives are often studied for their potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine
This compound may be investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, such compounds can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3,5-BIS(3,4-DIMETHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE would depend on its specific application. In pharmacology, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: Lacks the dimethyl and vinylbenzyl groups.
3,5-Bis(4-methoxyphenyl)-1H-pyrazole: Contains methoxy groups instead of methyl groups.
1-(4-Vinylbenzyl)-3,5-diphenyl-1H-pyrazole: Similar structure but without the dimethyl substitutions.
Uniqueness
The presence of the 3,4-dimethylphenyl and 4-vinylbenzyl groups in 3,5-BIS(3,4-DIMETHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE may confer unique chemical and physical properties, such as altered electronic distribution and steric effects, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C28H28N2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-1-[(4-ethenylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C28H28N2/c1-6-23-9-11-24(12-10-23)18-30-28(26-14-8-20(3)22(5)16-26)17-27(29-30)25-13-7-19(2)21(4)15-25/h6-17H,1,18H2,2-5H3 |
InChI Key |
NBRPRDKOIORFOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC=C(C=C3)C=C)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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